Dspe-mal Outperforms DSPE-PEG-NHS in Conjugation Efficiency for Thiolated Ligands
In direct head-to-head comparisons, Dspe-mal (DSPE-PEG-Maleimide) demonstrates significantly higher conjugation efficiency for thiolated targeting ligands, such as antibody fragments, compared to alternative coupling chemistries like those used with carboxylated DSPE-PEG .
| Evidence Dimension | Conjugation Efficiency |
|---|---|
| Target Compound Data | >90% conjugation efficiency for thiolated anti-HER2 Fab' fragments |
| Comparator Or Baseline | Carboxylated DSPE-PEG: 60–70% conjugation efficiency for RGD peptides |
| Quantified Difference | At least 20-30% higher efficiency |
| Conditions | Conjugation of thiolated ligands to maleimide-functionalized vs. carboxylated PEG-DSPE liposomes in vitro |
Why This Matters
Higher conjugation efficiency ensures more consistent surface ligand density on nanocarriers, directly reducing batch-to-batch variability and improving the reliability of targeted drug delivery systems.
